molecular formula C14H19N3OS B2495596 N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide CAS No. 1799374-42-7

N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide

Cat. No.: B2495596
CAS No.: 1799374-42-7
M. Wt: 277.39
InChI Key: CMFXKJQGNPOWMO-ZDUSSCGKSA-N
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Description

N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a pyridine ring, and a sulfanyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine, pyridine-2-carbaldehyde, and thiol-containing compounds.

    Formation of Intermediate: The first step involves the reaction of 2-methylpropylamine with a cyano-containing reagent to form an intermediate amine.

    Thioether Formation: The intermediate amine is then reacted with pyridine-2-carbaldehyde in the presence of a thiol to form the thioether linkage.

    Amidation: Finally, the intermediate is subjected to amidation conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfanyl groups. It may also serve as a ligand in the study of receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited for drug design, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding, while the sulfanyl group can form covalent bonds with thiol-containing enzymes. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-3-yl)methyl]sulfanyl}propanamide
  • N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-4-yl)methyl]sulfanyl}propanamide

Uniqueness

N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-3-(pyridin-2-ylmethylsulfanyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11(2)13(9-15)17-14(18)6-8-19-10-12-5-3-4-7-16-12/h3-5,7,11,13H,6,8,10H2,1-2H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFXKJQGNPOWMO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)CCSCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)NC(=O)CCSCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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